An In-depth Technical Guide to 2,4,5-Trifluorobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4,5-Trifluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 2,4,5-Trifluorobenzonitrile. This fluorinated aromatic compound is a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest to the scientific community.
Core Physical and Chemical Properties
2,4,5-Trifluorobenzonitrile is a colorless to light yellow liquid at room temperature. Its key physical and chemical data are summarized in the tables below, providing a ready reference for laboratory and research applications.
General and Physical Properties
| Property | Value | Citations |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Boiling Point | 170 °C | [1] |
| Density | 1.38 g/mL | [1] |
| Refractive Index (n20D) | 1.47 | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Storage Conditions | Room Temperature | [1] |
Chemical Identification and Molecular Data
| Identifier | Value | Citations |
| Molecular Formula | C₇H₂F₃N | [1] |
| Molecular Weight | 157.1 g/mol | [1] |
| CAS Number | 98349-22-5 | [1] |
| PubChem ID | 593813 | [1][2] |
| MDL Number | MFCD00013289 | [1] |
| InChI | InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | [2] |
| InChIKey | DLKNOGQOOZFICZ-UHFFFAOYSA-N | [2] |
Synthesis of 2,4,5-Trifluorobenzonitrile: Experimental Protocols
The synthesis of 2,4,5-Trifluorobenzonitrile can be achieved through various routes. Below are detailed experimental protocols for two common methods.
Method 1: Fluorination of 2,4-dichloro-5-fluorobenzonitrile
This process involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride in the presence of a phase transfer catalyst.[3]
Reaction Scheme:
Experimental Protocol:
-
A mixture of 136.2 g (2.2 mol) of potassium fluoride/cesium fluoride (9:1), 6.0 g (15 mmol) of n-butyltriphenylphosphonium bromide, and 300 g of sulfolane is prepared.[3]
-
The mixture undergoes incipient distillation.[3]
-
190.0 g (1 mol) of 2,4-dichloro-5-fluorobenzonitrile is added, and the mixture is heated to 200°C.[3]
-
The reaction is monitored for completion (approximately 9 hours).[3]
-
After the reaction, the salt is removed by filtration.[3]
-
The mother liquor is fractionated to yield 2,4,5-trifluorobenzonitrile.[3] The product distills at 78°C under a pressure of 26 torr.[3]
Method 2: From 2,4,5-Trifluoroaniline
This two-step process involves the diazotization of 2,4,5-trifluoroaniline followed by reaction with an alkali metal cyanide.[4][5]
Reaction Scheme:
Experimental Protocol:
Step 1: Diazotization
-
4.4 g (30 mmol) of 2,4,5-trifluoroaniline is dissolved in 25 ml of glacial acetic acid and cooled in an ice bath.[4]
-
With stirring, 4.5 g (31.5 mmol) of nitrosylsulphuric acid is added.[4]
-
The ice bath is removed, and the reaction mixture is stirred for an additional hour.[4]
Step 2: Cyanation
-
The reaction product from Step 1 is then reacted with an alkali metal cyanide in the presence of a transition metal compound, an acid acceptor, and a diluent to yield 2,4,5-trifluorobenzonitrile.[4][5]
Analytical Methods
Gas Chromatography (GC)
GC is commonly used to assess the purity of 2,4,5-Trifluorobenzonitrile.[3] An example of a GC-MS method for impurity profiling of a similar compound, 4-fluorobenzonitrile, is provided below.[6]
Example GC-MS Protocol for Impurity Profiling:
| Parameter | Value |
| Instrument | Q Exactive GC Orbitrap GC-MS/MS |
| Column | 30 m × 0.25 mm I.D. × 0.25 µm film capillary column |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 to 320 °C at 20 °C/min |
| Injection Volume | 1 µL |
| Split Ratio | 40:1 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 250 °C |
| Transfer Line Temp. | 250 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for the analysis of reaction mixtures containing fluorinated benzoic acids, which are derivatives of fluorinated benzonitriles.[7]
Example HPLC Protocol for a Related Compound (2,4,5-Trifluorobenzoic Acid):
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (40:60:2) or Acetonitrile:0.1% Citric acid aqueous solution (55:45) |
| Detection | UV at 272 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2,4,5-Trifluorobenzonitrile. 1H, 13C, and 19F NMR would be utilized for complete characterization. While a specific spectrum for 2,4,5-Trifluorobenzonitrile is not provided, spectra for similar compounds like 2-fluorobenzonitrile and 4-fluorobenzonitrile are available for reference.[8][9] 19F NMR is particularly informative for fluorinated compounds.[10]
Applications in Research and Development
2,4,5-Trifluorobenzonitrile is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][11][12][13]
Pharmaceutical Synthesis
This compound serves as a crucial precursor for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1] Its trifluorinated phenyl ring is a key pharmacophore in many developmental drugs. For example, it is a building block in the synthesis of a fluorinated analog of the antibiotic platensimycin.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 4. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 5. A process for preparing 2,4,5-trifluoro-benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. 2,4,5-Trifluorobenzonitrile 99 98349-22-5 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. ossila.com [ossila.com]

